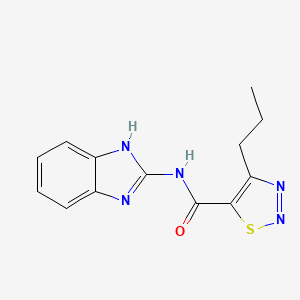
N-(1-cycloheptyl-3-piperidinyl)-3-(4-methoxyphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cycloheptyl-3-piperidinyl)-3-(4-methoxyphenyl)propanamide, commonly known as CPP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. CPP belongs to the class of piperidine compounds and is a potent modulator of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and learning and memory processes.
Mechanism of Action
CPP acts as a non-competitive antagonist of the N-(1-cycloheptyl-3-piperidinyl)-3-(4-methoxyphenyl)propanamide receptor, binding to a specific site on the receptor and inhibiting its activity. This leads to a reduction in the influx of calcium ions into the cell, which is necessary for the activation of various intracellular signaling pathways. By modulating the activity of the N-(1-cycloheptyl-3-piperidinyl)-3-(4-methoxyphenyl)propanamide receptor, CPP can influence various physiological processes, including synaptic plasticity, learning and memory, and neuronal development.
Biochemical and Physiological Effects
CPP has been shown to have a range of biochemical and physiological effects, including the modulation of synaptic plasticity and the enhancement of learning and memory processes. It has also been shown to have neuroprotective effects, reducing the extent of neuronal damage in various models of neurological disorders.
Advantages and Limitations for Lab Experiments
CPP has several advantages as a tool for scientific research, including its selectivity for the N-(1-cycloheptyl-3-piperidinyl)-3-(4-methoxyphenyl)propanamide receptor and its ability to modulate synaptic plasticity and learning and memory processes. However, it also has some limitations, including its potential toxicity and the need for careful dosing to avoid unwanted side effects.
Future Directions
There are several potential future directions for research on CPP and its applications in scientific research. One area of interest is the development of more selective compounds that target specific subtypes of the N-(1-cycloheptyl-3-piperidinyl)-3-(4-methoxyphenyl)propanamide receptor, allowing for more precise modulation of neuronal activity. Another area of interest is the investigation of the potential therapeutic applications of CPP and related compounds in the treatment of neurological disorders, such as Alzheimer's disease and schizophrenia. Finally, further research is needed to explore the potential side effects and toxicity of CPP and related compounds, as well as their potential interactions with other drugs and compounds.
Synthesis Methods
CPP can be synthesized through a multi-step process, starting with the reaction of 4-methoxybenzyl chloride with cycloheptylmagnesium bromide to yield the corresponding cycloheptylbenzyl ether. This intermediate is then reacted with piperidine in the presence of sodium hydride to form the desired CPP compound.
Scientific Research Applications
CPP has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to modulate the N-(1-cycloheptyl-3-piperidinyl)-3-(4-methoxyphenyl)propanamide receptor, which is involved in various physiological processes, including learning and memory, synaptic plasticity, and neuronal development. CPP has been used as a tool to investigate the role of the N-(1-cycloheptyl-3-piperidinyl)-3-(4-methoxyphenyl)propanamide receptor in these processes and to explore potential therapeutic interventions for neurological disorders.
properties
IUPAC Name |
N-(1-cycloheptylpiperidin-3-yl)-3-(4-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N2O2/c1-26-21-13-10-18(11-14-21)12-15-22(25)23-19-7-6-16-24(17-19)20-8-4-2-3-5-9-20/h10-11,13-14,19-20H,2-9,12,15-17H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTULULMDCGTAGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2CCCN(C2)C3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cycloheptyl-3-piperidinyl)-3-(4-methoxyphenyl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-tert-butylphenoxy)-N-(4-[1,3]oxazolo[5,4-b]pyridin-2-ylphenyl)acetamide](/img/structure/B6076890.png)

![1-{3-[1-(1,3-benzodioxol-5-ylacetyl)-3-piperidinyl]propanoyl}-4-methylpiperazine](/img/structure/B6076915.png)

![4-[(4-methyl-1-piperidinyl)methyl]-N-(4-pyridinylmethyl)benzamide](/img/structure/B6076921.png)
![3-{[4-(4-acetylphenyl)-1-piperazinyl]methyl}-6,8-dichloro-4H-chromen-4-one](/img/structure/B6076935.png)
![1-{2-[3-(3-isopropoxybenzoyl)-1-piperidinyl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B6076938.png)
![ethyl 2-anilino-5-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6076947.png)
![N-(2-ethoxyphenyl)-2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetamide](/img/structure/B6076951.png)

![2-hydrazino-3-(4-methylphenyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B6076960.png)
![N-({1-[(2'-methyl-3-biphenylyl)methyl]-3-piperidinyl}methyl)nicotinamide](/img/structure/B6076965.png)
![2-cyano-N-(2-methylphenyl)-3-[5-(4-nitrophenyl)-2-furyl]acrylamide](/img/structure/B6076981.png)